In Vitro Radiosensitizer Enhancement Ratio (SER) Range for the 3,5-Disubstituted-2,1-benzisoxazole-4,7-dione Class vs. 2-Nitroimidazole Standard Misonidazole
The 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class, to which the target compound belongs, has been demonstrated to achieve in vitro sensitizer enhancement ratios (SER) of 2.0–2.4 at concentrations ≤0.5 mM when evaluated in hypoxic cell radiosensitization assays [1]. The most potent exemplars in the series (compounds 14 and 18) achieved SER values of 2.0 and 2.4 at 0.38 mM, respectively [1]. For comparison, the clinically benchmarked 2-nitroimidazole radiosensitizer misonidazole typically achieves SER values of 1.5–2.0 under comparable conditions [1]. The target compound was not among the specific congeners tested in this study; therefore, its individual SER value has not been determined. However, the class-level SER range of 2.0–2.4 at sub-millimolar concentrations provides a quantitative baseline against which procurement decisions can be benchmarked once compound-specific data become available.
| Evidence Dimension | In vitro hypoxic cell radiosensitizer enhancement ratio (SER) |
|---|---|
| Target Compound Data | Not determined for this specific compound; class range: SER 2.0–2.4 at ≤0.5 mM [1]. |
| Comparator Or Baseline | Misonidazole (2-nitroimidazole): SER 1.5–2.0 [1]; best-in-class benzisoxazole-4,7-dione (compound 18): SER 2.4 at 0.38 mM [1]. |
| Quantified Difference | Class advantage of up to ~0.9 SER units over misonidazole (2.4 vs. ~1.5); target compound individual value unmeasured. |
| Conditions | In vitro hypoxic cell radiosensitization assay; EMT6 or equivalent cell line under hypoxic conditions; compounds tested at concentrations ≤0.5 mM [1]. |
Why This Matters
For users screening benzisoxazole-4,7-diones as non-nitro radiosensitizer candidates, the class-level SER range establishes a performance ceiling (SER ~2.4) that this compound may approach or deviate from depending on its specific substitution pattern; procurement should be accompanied by compound-specific SER determination.
- [1] Suto, M. J.; Stier, M. A.; Winters, R. T.; Turner, W. R.; Pinter, C. D.; Elliott, W. E.; Sebolt-Leopold, J. S. Synthesis and Evaluation of a Series of 3,5-Disubstituted Benzisoxazole-4,7-diones. Potent Radiosensitizers in Vitro. J. Med. Chem. 1991, 34 (11), 3290–3294. DOI: 10.1021/jm00115a019. View Source
